molecular formula C17H13N3O5 B5224591 3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one

Cat. No.: B5224591
M. Wt: 339.30 g/mol
InChI Key: LBFROITUFGMIMA-UHFFFAOYSA-N
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Description

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one is a complex organic compound with a unique structure that combines multiple functional groups, including acetyl, hydroxy, nitrophenyl, and pyridinyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-10(21)14-15(11-5-4-6-12(9-11)20(24)25)19(17(23)16(14)22)13-7-2-3-8-18-13/h2-9,15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFROITUFGMIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with pyridine-2-carbaldehyde in the presence of a base, followed by cyclization and acetylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, its nitrophenyl group may interact with cellular proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the hydroxy and quinolone moieties and are known for their biological activities.

    Pyranone derivatives: These compounds have similar ring structures and are investigated for their anticancer and antimicrobial properties.

Uniqueness

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one is unique due to its combination of functional groups and the presence of both pyridinyl and nitrophenyl moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

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